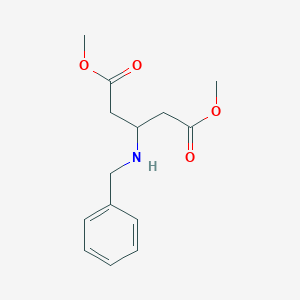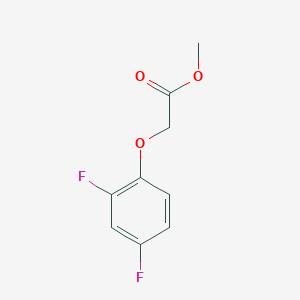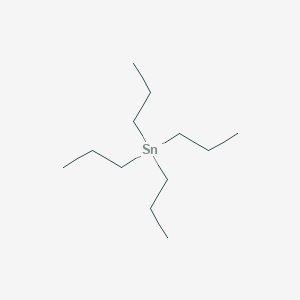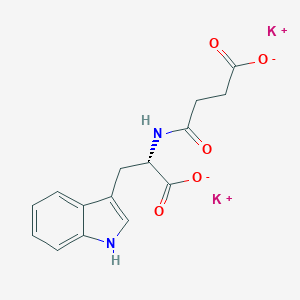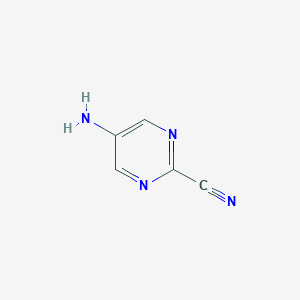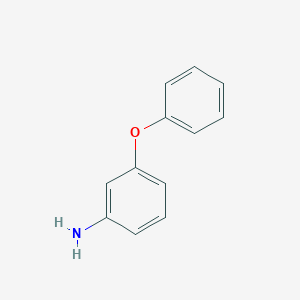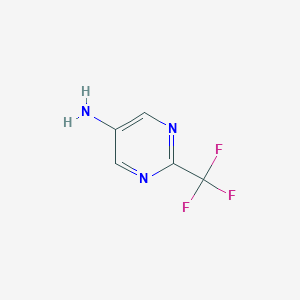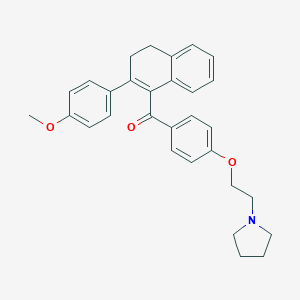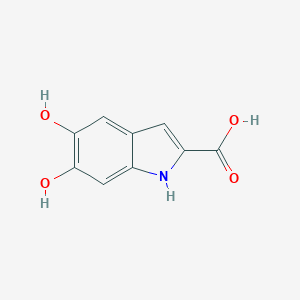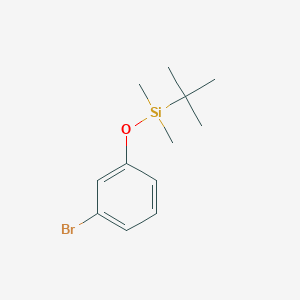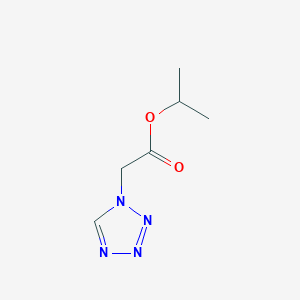
Propan-2-yl 2-(tetrazol-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 2-(tetrazol-1-yl)acetate, also known as PTAC, is a synthetic compound that has gained attention in the scientific community for its potential applications in drug discovery and development. PTAC is a tetrazole derivative that has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In
Mecanismo De Acción
The mechanism of action of Propan-2-yl 2-(tetrazol-1-yl)acetate is not fully understood, but it is thought to act through multiple pathways. Propan-2-yl 2-(tetrazol-1-yl)acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a role in cellular energy homeostasis. Additionally, Propan-2-yl 2-(tetrazol-1-yl)acetate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Propan-2-yl 2-(tetrazol-1-yl)acetate has been shown to have a wide range of biochemical and physiological effects. In animal models, Propan-2-yl 2-(tetrazol-1-yl)acetate has been shown to reduce inflammation and pain, indicating its potential as a treatment for inflammatory diseases. Propan-2-yl 2-(tetrazol-1-yl)acetate has also been shown to inhibit the growth of cancer cells, suggesting its potential as an anti-cancer agent. Additionally, Propan-2-yl 2-(tetrazol-1-yl)acetate has been shown to have antioxidant properties, protecting cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propan-2-yl 2-(tetrazol-1-yl)acetate has several advantages for lab experiments. It is relatively easy to synthesize and can be modified to target specific tissues or cells. Additionally, Propan-2-yl 2-(tetrazol-1-yl)acetate has been shown to have low toxicity in animal models, making it a safe compound to work with. However, Propan-2-yl 2-(tetrazol-1-yl)acetate has some limitations for lab experiments. Its mechanism of action is not fully understood, making it difficult to design experiments to test specific hypotheses. Additionally, Propan-2-yl 2-(tetrazol-1-yl)acetate has a short half-life in vivo, making it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for Propan-2-yl 2-(tetrazol-1-yl)acetate research. One area of interest is the development of Propan-2-yl 2-(tetrazol-1-yl)acetate-based drug delivery systems. Propan-2-yl 2-(tetrazol-1-yl)acetate can be conjugated to other compounds to target specific tissues or cells, making it a promising candidate for targeted drug delivery. Another area of interest is the study of Propan-2-yl 2-(tetrazol-1-yl)acetate's mechanism of action. Understanding how Propan-2-yl 2-(tetrazol-1-yl)acetate works at the molecular level could lead to the development of more effective drugs. Finally, there is potential for Propan-2-yl 2-(tetrazol-1-yl)acetate to be used in combination with other drugs to enhance their effectiveness.
Métodos De Síntesis
Propan-2-yl 2-(tetrazol-1-yl)acetate can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-amino-1,3-propanediol with acetic anhydride to form 2-acetoxy-1,3-propanediol. This intermediate is then reacted with sodium azide to form 2-azido-1,3-propanediol, which is further reacted with ethyl bromoacetate to form ethyl 2-(azido-1,3-dihydroxypropan-2-yl)acetate. Finally, this intermediate is reacted with sodium tetrazolate to form Propan-2-yl 2-(tetrazol-1-yl)acetate.
Aplicaciones Científicas De Investigación
Propan-2-yl 2-(tetrazol-1-yl)acetate has been studied extensively for its potential applications in drug discovery and development. It has been shown to have anti-inflammatory and analgesic effects in animal models, making it a promising candidate for the treatment of pain and inflammation. Additionally, Propan-2-yl 2-(tetrazol-1-yl)acetate has been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Propan-2-yl 2-(tetrazol-1-yl)acetate has also been studied for its potential as a drug delivery system, as it can be conjugated to other compounds to target specific tissues or cells.
Propiedades
Número CAS |
144774-73-2 |
|---|---|
Nombre del producto |
Propan-2-yl 2-(tetrazol-1-yl)acetate |
Fórmula molecular |
C6H10N4O2 |
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
propan-2-yl 2-(tetrazol-1-yl)acetate |
InChI |
InChI=1S/C6H10N4O2/c1-5(2)12-6(11)3-10-4-7-8-9-10/h4-5H,3H2,1-2H3 |
Clave InChI |
SDGHIWDOXJNUHV-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)CN1C=NN=N1 |
SMILES canónico |
CC(C)OC(=O)CN1C=NN=N1 |
Sinónimos |
1H-Tetrazole-1-aceticacid,1-methylethylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



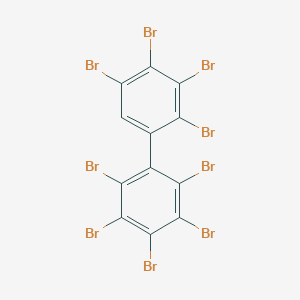
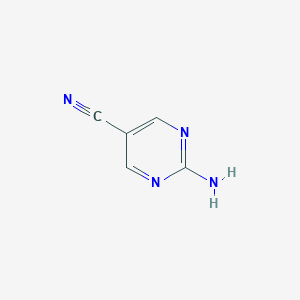
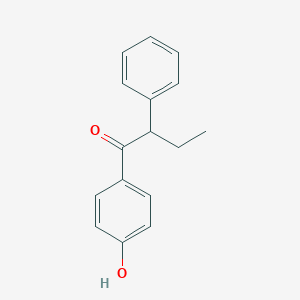
![5-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B129657.png)
